molecular formula C15H12N4O4S2 B2400180 (E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide CAS No. 946206-14-0

(E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide

Cat. No. B2400180
CAS RN: 946206-14-0
M. Wt: 376.41
InChI Key: IRPNKFISVOHMBM-BMRADRMJSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including an isoxazole ring, a benzo[d]thiazole ring, and a sulfamoyl group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The compound’s structure includes several aromatic rings (benzo[d]thiazole and isoxazole), which likely contribute to its stability. The presence of nitrogen in the isoxazole and thiazole rings may allow the compound to participate in hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, isoxazoles can react with nucleophiles at the carbon adjacent to the oxygen .

Scientific Research Applications

Microwave-Assisted Synthesis of Thiazole Derivatives

(E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide is a part of a family of thiazole derivatives. Research by Raval, Naik, and Desai (2012) demonstrated a microwave-assisted synthesis technique for these derivatives, highlighting its rapidity and environmental friendliness. The study found increased reaction rates and better yields with this method. Some synthesized compounds exhibited significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

Antimicrobial and Biological Screening

Another study by Mhaske et al. (2011) reported the synthesis of thiazole-5-carboxamide derivatives. These compounds were found effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria, and showed distinct antibacterial and antifungal activities. This study highlights the diverse chemical activity and biological relevance of thiazole derivatives (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).

Anti-HIV Activity

In the context of antiviral research, Zia et al. (2012) synthesized a series of thiazole derivatives and tested them for anti-HIV activity. Although most compounds were inactive against HIV, a couple showed inhibition of HIV-1, indicating potential applications in HIV treatment and the need for further research in this area (Zia, Akhtar, Hameed, & Al-Masoudi, 2012).

Herbicidal Activities

The derivatives of this chemical class have also been explored for agricultural applications. Hu et al. (2009) synthesized novel thiazol-2-yl piperidyl carboxamides and thiocarboxamides, showing moderate to good herbicidal activities. This research offers a glimpse into the potential use of these compounds in agricultural sciences (Hu, Liu, Huang, Tu, & Zhang, 2009).

Future Directions

Future research could involve synthesizing this compound and studying its properties and biological activity. It could potentially have useful pharmaceutical or medicinal properties, given the biological activity of similar compounds .

properties

IUPAC Name

3-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S2/c1-3-6-19-11-5-4-10(25(16,21)22)8-13(11)24-15(19)17-14(20)12-7-9(2)18-23-12/h1,4-5,7-8H,6H2,2H3,(H2,16,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPNKFISVOHMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide

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